molecular formula C4HBr3N2 B1438960 2,3,5-Tribromopyrazine CAS No. 32314-09-3

2,3,5-Tribromopyrazine

Cat. No. B1438960
CAS RN: 32314-09-3
M. Wt: 316.78 g/mol
InChI Key: AFFKMXRQXKBNNL-UHFFFAOYSA-N
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Description

2,3,5-Tribromopyrazine is a chemical compound that belongs to the family of pyrazine derivatives. It has a molecular formula of C4HBr3N2 and an average mass of 316.776 Da .


Synthesis Analysis

2,3,5-Tribromopyrazine can be synthesized via various methods, including bromination of pyrazine, Suzuki cross-coupling reaction, and Stille reaction.


Molecular Structure Analysis

The molecular structure of 2,3,5-Tribromopyrazine consists of a pyrazine ring substituted with three bromine atoms .

Safety and Hazards

According to the Safety Data Sheet, 2,3,5-Tribromopyrazine is classified under Acute toxicity, oral (Category 4, H302) and Skin corrosion/irritation (Category 2, H315) .

Future Directions

Studies show that the action mechanisms of pyrrolopyrazine derivatives, a related class of compounds, are not clearly recognized. Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, future research could focus on understanding the action mechanisms and conducting more SAR studies on 2,3,5-Tribromopyrazine and related compounds.

properties

IUPAC Name

2,3,5-tribromopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr3N2/c5-2-1-8-3(6)4(7)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFKMXRQXKBNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653324
Record name 2,3,5-Tribromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32314-09-3
Record name 2,3,5-Tribromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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